molecular formula C14H25NO7 B12408618 Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate

Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate

Cat. No.: B12408618
M. Wt: 319.35 g/mol
InChI Key: IKRGHSKDRWVONY-VIFPVBQESA-N
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Description

Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate is a chemically protected derivative of the amino acid L-serine, where the amine group is safeguarded by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl group is protected as a Boc-derived methyl carbamate. This dual protection makes it a valuable building block in synthetic organic chemistry and solid-phase peptide synthesis (SPPS), allowing for the selective incorporation of serine into growing peptide chains while preventing unwanted side reactions . Serine derivatives protected with Boc groups are key intermediates in the preparation of more complex, functionalized monomers. For instance, similar Boc-protected serine esters can be further modified via Mitsunobu reactions to introduce specialized side chains, such as N-methyl aminooxy groups . These advanced monomers are pivotal for the synthesis of polypeptides via ring-opening polymerization of N-Carboxyanhydrides (NCA), enabling the creation of sophisticated polymeric scaffolds for biomedical research . Subsequently, after polymerization, the deprotection of these functional groups allows for post-polymerization modifications, including the direct conjugation of reducing oligosaccharides through oxime ligation. This application is particularly valuable for producing neoglycopolymers that mimic natural biomolecules and have potential in targeted drug delivery, diagnostic assays, and probing molecular recognition events . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H25NO7

Molecular Weight

319.35 g/mol

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(2-methylpropan-2-yl)oxycarbonyloxy]propanoate

InChI

InChI=1S/C14H25NO7/c1-13(2,3)21-11(17)15-9(10(16)19-7)8-20-12(18)22-14(4,5)6/h9H,8H2,1-7H3,(H,15,17)/t9-/m0/s1

InChI Key

IKRGHSKDRWVONY-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(COC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate typically involves the protection of the hydroxyl and amino groups of L-serine. One common method is to react L-serine with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its original amino acid form.

    Substitution: The tert-butoxycarbonyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include deprotected L-serine, various oxides, and substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of Peptides

Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate is primarily used in peptide synthesis due to its ability to protect the amino group of serine. The tert-butoxycarbonyl (Boc) group provides stability during chemical reactions while allowing for selective deprotection.

  • Peptide Synthesis : The compound is utilized in solid-phase peptide synthesis (SPPS) where it acts as a protected form of serine. This method allows for the efficient assembly of peptides by sequentially adding protected amino acids to a growing chain. The Boc group can be removed under mild acidic conditions, enabling the introduction of serine into peptide sequences without compromising the integrity of sensitive side chains.

Biomedical Applications

The applications of this compound extend into biomedical fields, particularly in the development of therapeutic agents and drug delivery systems.

  • Tn Antigen Preparation : It has been reported that this compound is involved in the preparation of Tn antigens, which are important in cancer immunotherapy. Tn antigens are glycopeptides that can elicit an immune response against tumor cells .
  • Biomedical Polymers : The compound is also used in synthesizing new biomedical polymers that incorporate serine and threonine side groups. These polymers can be utilized for drug delivery systems or as scaffolds for tissue engineering due to their biocompatibility and ability to promote cell adhesion .

Synthesis of Bioactive Compounds

This compound serves as a precursor for various bioactive compounds through further chemical modifications.

  • Macrocyclic Compounds : Research has shown that derivatives of this compound can be synthesized to create macrocyclic compounds with potential therapeutic applications, including inhibitors for specific proteasome subunits . These compounds demonstrate selectivity and potency against certain targets, making them candidates for drug development.
  • Antimicrobial Agents : The compound has been used in the synthesis of antimicrobial lipopeptides. These lipopeptides exhibit self-assembling properties that enhance their efficacy against bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various research contexts:

  • Study on Macrocyclic Inhibitors : A study demonstrated that macrocyclic inhibitors derived from serine showed promising results in inhibiting immunoproteasomes, suggesting potential therapeutic uses in treating autoimmune diseases .
  • Development of Antimicrobial Agents : Research involving the synthesis of antimicrobial peptides from this compound has indicated its effectiveness against resistant bacterial strains, showcasing its importance in addressing public health challenges related to antibiotic resistance .

Mechanism of Action

The mechanism of action of Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate involves its ability to protect the hydroxyl and amino groups of L-serine. This protection prevents unwanted side reactions during peptide synthesis and other chemical processes. The tert-butoxycarbonyl groups can be easily removed under acidic conditions, revealing the functional groups for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate and related compounds:

Compound Name Protection Groups Substituents/Modifications Physical State Yield Key Applications References
This compound N-Boc, O-Boc None Colorless oil 89–94% Peptide synthesis building block
Methyl N-(tert-butoxycarbonyl)-O-(4-(naphthalen-1-yl)phenyl)-L-serinate (3d) N-Boc, O-Aryl 4-(Naphthalen-1-yl)phenyl Yellow oil 80%* Drug development (aryl motifs)
Methyl O-[3,5-bis(trifluoromethyl)phenyl]-N-Boc-L-serinate (3e) N-Boc, O-Aryl 3,5-Bis(trifluoromethyl)phenyl Colorless oil 35%* Bioactive molecule screening
N-tert-Butoxycarbonyl-L-tyrosine methyl ester N-Boc Tyrosine backbone, methyl ester Solid N/A Peptide intermediates
Methyl(N,N'-bis(tert-butoxycarbonyl)carbamimidoyl)-L-serinate (11) N,N'-Boc, carbamimidoyl Guanidine-like moiety White crystalline 74% Enzyme modulation studies
tert-Butyl (S)-benzyl{1-[(benzyloxy)methoxy]-3-oxopropan-2-yl}carbamate (293) N-Boc, benzyl, methoxy Benzyl and methoxy-protected ketone Oil (mixture) N/A N-Heterocyclic carbene catalysis

*Purity-adjusted yields reported in original studies.

Key Comparative Insights:

Structural Complexity: The target compound’s dual Boc protection contrasts with mono-Boc derivatives (e.g., 3d, 3e, N-Boc-tyrosine) and carbamimidoyl-modified analogs (compound 11). Compound 11’s guanidine-like group enables hydrogen-bonding interactions, making it relevant for glucocerebrosidase studies .

Synthetic Efficiency :

  • This compound achieves higher yields (89–94%) compared to O-arylated derivatives like 3e (35%) due to fewer purification challenges .
  • Copper(II)-mediated O-arylation (used for 3d, 3e) requires aryl borates/trifluoroborates and generates mixed purity outcomes, necessitating advanced chromatographic techniques .

Functional Versatility :

  • The target compound’s dual protection allows sequential deprotection, enabling site-specific modifications in peptide chains .
  • Aryl-substituted derivatives (3d, 3e) exhibit enhanced lipophilicity, making them candidates for membrane-permeable drug candidates .

Physical Properties :

  • Oils (e.g., target compound, 3d, 3e) offer advantages in solubility for organic-phase reactions, while crystalline solids (compound 11) simplify storage and handling .

Biological Activity

Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate (CAS Number: 57022-37-4) is a derivative of the amino acid L-serine, characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups. This compound has garnered interest due to its potential biological activities and applications in synthetic organic chemistry.

  • Molecular Formula : C₁₄H₂₅NO₇
  • Molecular Weight : 319.35 g/mol
  • Structure : The compound features two Boc groups that protect the amino and hydroxyl functionalities of L-serine, enhancing its stability and reactivity in various chemical reactions .

Synthesis Overview

The synthesis of this compound typically involves the esterification of L-serine with methanol, followed by the introduction of Boc protecting groups. This method allows for high yields and purity, making it suitable for further chemical transformations .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of serine derivatives, including this compound. In a cytotoxicity assay against various bacterial strains, including Escherichia coli and Staphylococcus aureus, the compound exhibited moderate antimicrobial effects. The results indicated that while the protected form showed some activity, unprotected derivatives displayed significantly lower cytotoxicity .

Cytotoxicity and Cell Viability

A study evaluated the cytotoxicity of this compound using the Alamar Blue assay on L929 mouse fibroblast cell lines. The findings revealed that at a concentration of 100 µM, the compound resulted in cell viability ranging from 50% to 61%, indicating potential cytotoxic effects at higher concentrations .

Structure-Activity Relationships

The presence of the Boc protecting groups significantly influences the biological activity of serine derivatives. Research has shown that modifications to these groups can enhance or reduce activity against specific biological targets. For instance, variations in the side chains or additional functional groups can lead to changes in solubility and interaction with biological membranes, affecting overall bioactivity .

Case Studies

  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy of this compound.
    • Method : Broth microdilution method against E. coli and S. aureus.
    • Results : The compound demonstrated moderate activity with a minimum inhibitory concentration (MIC) observed at higher concentrations.
  • Cytotoxicity Assessment :
    • Objective : Evaluate cytotoxic effects on L929 fibroblasts.
    • Method : Alamar Blue assay at varying concentrations.
    • Results : Cell viability decreased significantly at concentrations above 100 µM, highlighting potential therapeutic windows for further investigation.

Data Summary Table

PropertyValue
Molecular FormulaC₁₄H₂₅NO₇
Molecular Weight319.35 g/mol
Antimicrobial ActivityModerate against E. coli and S. aureus
Cytotoxicity (100 µM)Cell viability 50% - 61%

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate, and what key parameters influence yield?

  • Methodology : The compound is synthesized via sequential protection of L-serine methyl ester. First, the α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., NaHCO₃ in THF/H₂O). The hydroxyl group is then Boc-protected using Boc anhydride with DMAP as a catalyst. Critical parameters include pH control during amino protection (to avoid ester hydrolysis) and anhydrous conditions for hydroxyl protection to minimize side reactions .
  • Yield Optimization : Reaction monitoring via TLC (Rf ~0.5 in hexane/EtOAc 3:1) and purification via silica gel chromatography are essential. Typical yields range from 65–80%, depending on Boc reagent stoichiometry and reaction time .

Q. How do the tert-butoxycarbonyl (Boc) groups influence the compound’s stability and reactivity in downstream reactions?

  • Stability : The Boc groups are acid-labile, requiring careful handling in acidic environments (e.g., TFA for deprotection). They stabilize the serine backbone against nucleophilic attack during peptide coupling or glycosylation reactions .
  • Reactivity : The methyl ester at the C-terminus enhances solubility in organic solvents (e.g., DCM, DMF), facilitating use in solid-phase synthesis. However, prolonged exposure to bases (e.g., DIPEA) may hydrolyze the ester .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃) shows characteristic Boc methyl singlets at δ 1.4–1.5 ppm and the serine methyl ester at δ 3.7 ppm. ¹³C NMR confirms Boc carbonyls at ~155 ppm .
  • Mass Spectrometry : ESI-MS or HRMS should detect [M+Na]⁺ or [M+H]⁺ ions. For example, C₁₆H₂₈N₂O₆ (MW 344.4) would show m/z 367.4 [M+Na]⁺ .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95% by UV at 210 nm) .

Advanced Research Questions

Q. How can conflicting data on Boc-protection efficiency in serine derivatives be resolved during reaction optimization?

  • Contradiction Analysis : Discrepancies in reported yields (e.g., 49–80% in glycosylation studies ) often arise from solvent choice (DMF vs. THF) or Boc reagent purity. Systematic screening using DoE (Design of Experiments) with variables like temperature (0°C vs. RT) and Boc₂O equivalents (1.2–2.0 eq) can identify optimal conditions .
  • Validation : Cross-validate results via in-situ FTIR to track carbonyl group formation (~1750 cm⁻¹ for Boc-O and ~1680 cm⁻¹ for Boc-N) .

Q. What strategies mitigate premature deprotection during multi-step syntheses involving this compound?

  • Protection Compatibility : Avoid acidic reagents (e.g., TMSCl) that may cleave Boc groups. Use orthogonal protecting groups (e.g., Fmoc for amines) in tandem syntheses .
  • Temperature Control : Maintain reactions below 25°C to prevent thermal decomposition. For example, coupling with HOBt/EDCI in DMF at 0°C preserves Boc integrity .

Q. How does the compound’s stereochemical integrity impact its use in glycopeptide synthesis?

  • Chirality Considerations : The L-serine configuration ensures correct orientation in glycan-peptide linkages. Racemization risks arise during ester hydrolysis or prolonged basic conditions. Monitor via chiral HPLC (Chiralpak IA column, hexane/IPA) .
  • Case Study : In glycosyltransferase assays, D-serine derivatives show <10% activity compared to L-forms, highlighting the need for enantiopure starting material .

Q. What advanced derivatization methods enable trace analysis of this compound in biological matrices?

  • Derivatization : Trimethylsilyl (TMS) ether formation using BSTFA enhances volatility for GC-MS. For LC-MS/MS, dansyl chloride derivatives improve ionization efficiency .
  • Quantification : Use isotopically labeled analogs (e.g., ¹³C-Boc) as internal standards to correct for matrix effects .

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